N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves the reaction of 4-methoxyphenylsulfonyl chloride with piperazine, followed by further sulfonylation and acetylation steps. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperazine derivatives .
Scientific Research Applications
N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N1-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves the suppression of oxidative stress and inflammatory markers. It downregulates the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and nuclear factor-κB (NF-κB), while upregulating anti-inflammatory cytokines like interleukin-10 (IL-10) . This modulation of the inflammatory response helps in reducing tissue damage and promoting healing.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: Another benzimidazole derivative with similar anti-inflammatory properties.
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: A compound with a similar methoxyphenyl group but different functional groups and biological activities.
Uniqueness
N~1~-[4-({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its dual sulfonyl groups attached to the piperazine ring, which contribute to its potent anti-inflammatory and mucoprotective effects. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-15(23)20-16-3-7-18(8-4-16)29(24,25)21-11-13-22(14-12-21)30(26,27)19-9-5-17(28-2)6-10-19/h3-10H,11-14H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOQGVQVSWJHJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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